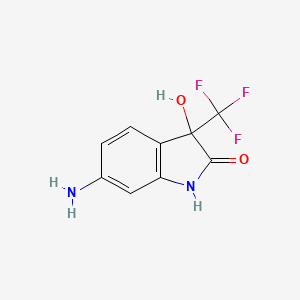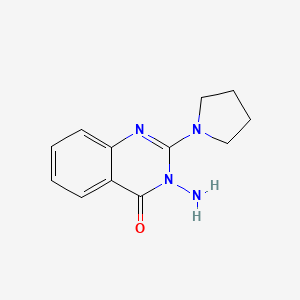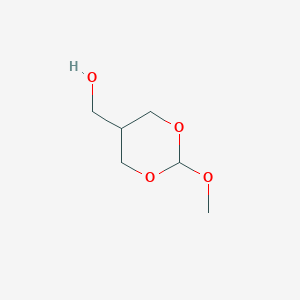
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group and a hydroxyl group on the phenyl ring, which is attached to the thiophene ring. The hydrobromide salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide typically involves multi-step organic reactions. One common method starts with the preparation of 3-amino-2-hydroxybenzaldehyde, which is then subjected to a Knoevenagel condensation with thiophene-2-carboxylic acid. The resulting product is further purified and converted into its hydrobromide salt form through a reaction with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process. The final product is typically crystallized and dried to obtain the pure hydrobromide salt.
化学反応の分析
Types of Reactions
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-amino-2-hydroxybenzaldehyde or 3-amino-2-hydroxybenzoic acid.
Reduction: Formation of 3-amino-2-hydroxyphenylamine.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conducting polymers and organic semiconductors.
作用機序
The mechanism of action of 5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
3-Amino-2-hydroxybenzoic acid: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the amino and hydroxyl groups.
5-Amino-2-hydroxybenzoic acid: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide is unique due to the combination of the thiophene ring with the amino and hydroxyl-substituted phenyl ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
分子式 |
C11H10BrNO3S |
|---|---|
分子量 |
316.17 g/mol |
IUPAC名 |
5-(3-amino-2-hydroxyphenyl)thiophene-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C11H9NO3S.BrH/c12-7-3-1-2-6(10(7)13)8-4-5-9(16-8)11(14)15;/h1-5,13H,12H2,(H,14,15);1H |
InChIキー |
YPMPBMCHAWUZCJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)N)O)C2=CC=C(S2)C(=O)O.Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine](/img/structure/B8501612.png)
![[1-(4-Fluorobenzyl)cyclobutyl]methyl (1S)-1-[oxo(1H-pyrazol-5-ylamino)acetyl]pentylcarbamate](/img/structure/B8501635.png)







